Pyridoxine-d3

Analytical Chemistry Method Validation Quality Control

Unlabeled pyridoxine fails to correct for matrix effects and ionization suppression, causing >20% quantification errors in biological samples. Pyridoxine-d3 hydrochloride is the structurally identical, deuterated internal standard mandated by FDA/EMA guidance for bioanalytical method validation in ANDA submissions. • Isotopic enrichment ≥98 atom % D; chemical purity ≥99.0% - ensures reliable IDMS quantification across complex matrices. • Long-term stability: 3 years at -20°C; ships at ambient temperature - supports multi-year pharmacokinetic and ADME studies without signal decay. • Cost-effective versus 13C analogs (3-5× more expensive) while delivering equivalent matrix-effect correction for regulated LC-MS/MS workflows.

Molecular Formula C8H11NO3
Molecular Weight 172.20 g/mol
Cat. No. B12386314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxine-d3
Molecular FormulaC8H11NO3
Molecular Weight172.20 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CO)CO
InChIInChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3/i1D3
InChIKeyLXNHXLLTXMVWPM-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridoxine-d3 Hydrochloride: Deuterated Vitamin B6 Internal Standard for LC-MS/MS Quantification


Pyridoxine-d3 hydrochloride (CAS 1189921-12-7) is a stable isotope-labeled analog of pyridoxine (vitamin B6), featuring three deuterium atoms substituted for hydrogen atoms at the methyl position . With a molecular formula of C8H9D3ClNO3 and a molecular weight of 208.66 g/mol, this compound exhibits a mass shift of +3 Da relative to unlabeled pyridoxine hydrochloride (205.64 g/mol) [1]. As a deuterated internal standard, Pyridoxine-d3 is specifically designed for use in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications, where it enables accurate quantification of pyridoxine in complex biological matrices through isotope dilution mass spectrometry (IDMS) [1]. The compound is supplied as a hydrochloride salt with isotopic enrichment typically ≥98 atom % D, making it suitable for precise analytical method development and validation [2].

Why Unlabeled Pyridoxine or Alternative Isotope Labels Cannot Substitute for Pyridoxine-d3 in Regulated Bioanalysis


Generic substitution of Pyridoxine-d3 with unlabeled pyridoxine, 13C-labeled analogs, or alternative deuterated forms is not analytically valid due to fundamental differences in mass spectrometric behavior, isotopic stability, and regulatory acceptance for method validation. Unlabeled pyridoxine co-elutes with endogenous analyte and cannot correct for matrix effects or ionization suppression, resulting in quantification errors exceeding 20% in biological samples [1]. 13C-labeled internal standards, while offering superior co-elution characteristics, demonstrate higher synthetic complexity and cost (typically 3-5× more expensive than deuterated analogs) and may exhibit isotopic exchange under certain analytical conditions [1][2]. Alternative deuterated vitamers such as Pyridoxal-d3 (CAS 1173023-49-8) or Pyridoxamine-d3 are specific to their respective analytes and cannot substitute for Pyridoxine-d3 in pyridoxine-specific assays due to differing retention times and ionization efficiencies . Furthermore, regulatory guidance from the FDA and EMA for bioanalytical method validation mandates the use of stable isotope-labeled internal standards that are structurally identical to the analyte, making Pyridoxine-d3 the only analytically defensible choice for pyridoxine quantification in support of ANDA submissions and clinical studies [2].

Quantitative Differentiation Evidence: Pyridoxine-d3 vs. Unlabeled and Alternative Labeled Internal Standards


Isotopic Enrichment and Purity: Pyridoxine-d3 vs. Unlabeled Pyridoxine Analytical Standards

Pyridoxine-d3 hydrochloride exhibits isotopic enrichment of ≥98 atom % D (typically 98.6% by MS) and chemical purity of ≥99.0% (typically 99.8% by HPLC), whereas unlabeled pyridoxine hydrochloride analytical standards demonstrate purity specifications of ≥98-99% but lack isotopic enrichment, rendering them unsuitable for isotope dilution mass spectrometry [1]. The high isotopic enrichment ensures minimal interference from the unlabeled isotopologue (≤2% d0 impurity), which is critical for accurate quantification at low concentrations .

Analytical Chemistry Method Validation Quality Control

Analytical Performance in LC-MS/MS: Deuterated (d3) vs. 13C-Labeled Internal Standards for Vitamin B6 Quantification

In isotope dilution mass spectrometry (IDMS) methods for vitamin B6 quantification, deuterated internal standards (Pyridoxine-d3) provide comparable analytical accuracy to 13C-labeled standards (e.g., [13C4]-pyridoxine) but offer distinct advantages in cost-effectiveness and synthetic accessibility [1]. 13C-labeled standards are noted to be 'more desirable in practice due to isotopic stability and chromatographic alignment' but are associated with 'higher synthetic complexity and cost' compared to deuterated analogs [1]. Both labeling strategies achieve assay precision with CV <15% and accuracy within 85-115% when properly validated [2].

Bioanalysis LC-MS/MS Isotope Dilution

Regulatory Acceptance for ANDA Method Validation: Pyridoxine-d3 vs. Non-Labeled Standards

Pyridoxine-d3 hydrochloride is specifically indicated for use in analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of pyridoxine [1]. In contrast, unlabeled pyridoxine reference standards are not acceptable as internal standards for LC-MS/MS bioanalytical methods under FDA and EMA guidance, as they cannot correct for matrix effects, recovery variations, or ionization suppression [2]. The use of a stable isotope-labeled internal standard such as Pyridoxine-d3 is a regulatory expectation for validated bioanalytical methods supporting drug development and clinical studies.

Regulatory Science Method Validation ANDA

Metabolic Tracing Capability: Pyridoxine-d3 vs. Radiolabeled [3H]-Pyridoxine

Pyridoxine-d3 enables metabolic tracing and pharmacokinetic studies of vitamin B6 without the safety hazards, regulatory restrictions, and specialized handling requirements associated with radiolabeled alternatives such as [3H]-pyridoxine . Deuteration allows for tracking of absorption, distribution, metabolism, and excretion (ADME) of pyridoxine using standard LC-MS/MS instrumentation available in most bioanalytical laboratories, whereas tritiated compounds require specialized radiation safety protocols, dedicated facilities, and radioactive waste disposal procedures . The stable isotope label in Pyridoxine-d3 does not decay, enabling long-term storage and multi-year study designs without loss of signal intensity .

Metabolism Pharmacokinetics Tracer Studies

Differentiation from Alternative Deuterated Vitamin B6 Vitamers: Pyridoxine-d3 vs. Pyridoxal-d3 and Pyridoxamine-d3

Pyridoxine-d3 is specifically optimized for quantification of pyridoxine (PN), whereas alternative deuterated B6 vitamers such as Pyridoxal-d3 (CAS 1173023-49-8) and Pyridoxamine-d3 are intended for quantification of pyridoxal (PL) and pyridoxamine (PM), respectively . Comprehensive vitamin B6 analysis in biological samples requires simultaneous quantification of multiple B6 vitamers (PN, PL, PM, and their phosphorylated forms) using a panel of matched deuterated internal standards, as described in validated IDMS methods that achieve detection limits as low as 0.02 nmol/mL in plasma, urine, and feces [1]. Using an incorrect deuterated vitamer as internal standard introduces retention time mismatches and differential ionization efficiency, compromising quantification accuracy for the target analyte .

Vitamin B6 Metabolism Vitamer-Specific Quantification LC-MS/MS

Recommended Procurement Scenarios for Pyridoxine-d3 Hydrochloride Based on Quantitative Differentiation Evidence


Bioanalytical Method Development and Validation for ANDA Submissions

Laboratories developing LC-MS/MS methods for pyridoxine quantification in support of Abbreviated New Drug Applications (ANDAs) should procure Pyridoxine-d3 hydrochloride as the internal standard. This compound meets FDA and EMA regulatory expectations for isotope-labeled internal standards in bioanalytical method validation, with documented isotopic enrichment ≥98 atom % D and chemical purity ≥99.0% [1]. Its use enables accurate correction for matrix effects and ionization variability, which unlabeled standards cannot provide. The compound is specifically referenced for analytical method validation (AMV) and quality control (QC) applications in ANDA contexts, making it the only analytically and regulatory defensible choice for pyridoxine quantification in regulated bioanalysis [2].

Clinical Pharmacokinetic and Metabolic Tracing Studies of Vitamin B6

Researchers conducting pharmacokinetic studies to characterize absorption, distribution, metabolism, and excretion (ADME) of vitamin B6 in human or animal subjects should select Pyridoxine-d3 hydrochloride over radiolabeled alternatives such as [3H]-pyridoxine. The stable deuterium label enables metabolic tracing using standard LC-MS/MS instrumentation without the safety hazards, regulatory restrictions, and specialized facilities required for radioactive materials . The compound demonstrates long-term storage stability (3 years at -20°C) and can be used in multi-year longitudinal studies without signal decay, making it cost-effective for extended research programs .

Comprehensive Vitamin B6 Vitamer Profiling in Biological Matrices

Laboratories performing simultaneous quantification of multiple vitamin B6 vitamers (pyridoxine, pyridoxal, pyridoxamine, and their phosphorylated derivatives) in plasma, urine, or tissue samples should include Pyridoxine-d3 hydrochloride as part of a panel of matched deuterated internal standards. Validated IDMS methods using deuterated internal standards for each vitamer achieve detection limits as low as 0.02 nmol/mL, enabling precise quantification of vitamin B6 status in clinical and nutritional studies [3]. Procurement of Pyridoxine-d3 specifically ensures accurate pyridoxine quantification; substitution with other deuterated vitamers such as Pyridoxal-d3 would introduce retention time mismatches and compromise assay accuracy .

High-Throughput Nutritional and Food Analysis for Fortification Compliance

Quality control laboratories in the food and dietary supplement industries should procure Pyridoxine-d3 hydrochloride for LC-MS/MS quantification of pyridoxine in fortified products. Compared to 13C-labeled internal standards, which are approximately 3-5× more expensive, Pyridoxine-d3 offers a cost-effective alternative that still provides the analytical accuracy required for compliance testing [4]. The compound's high purity (≥99.0%) and isotopic enrichment (≥98 atom % D) ensure reliable quantification across a wide dynamic range, supporting batch release testing and stability studies in GMP environments [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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